molecular formula C20H16N2OS B5789696 N-(4-methylphenyl)-10H-phenothiazine-10-carboxamide CAS No. 432510-15-1

N-(4-methylphenyl)-10H-phenothiazine-10-carboxamide

Cat. No. B5789696
CAS RN: 432510-15-1
M. Wt: 332.4 g/mol
InChI Key: AGRMZLFVKVZKOP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-10H-phenothiazine-10-carboxamide, commonly known as MPTC, is a chemical compound that belongs to the phenothiazine family. It is a potent inhibitor of the dopamine transporter and has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

MPTC acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, MPTC increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This increase in dopamine levels is thought to be responsible for MPTC's therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
MPTC's ability to increase dopamine levels in the brain has several biochemical and physiological effects. It has been shown to improve motor function in animal models of Parkinson's disease, reduce symptoms of schizophrenia, and improve cognitive function in animal models of ADHD. Additionally, MPTC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTC for lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, MPTC's high lipophilicity and poor solubility in water can make it challenging to work with in certain experimental settings. Additionally, MPTC's potential for off-target effects and toxicity must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on MPTC. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of MPTC. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPTC and its potential for use in treating neurological disorders. Finally, the development of new delivery methods for MPTC, such as nanoparticles or liposomes, may help overcome its solubility and toxicity issues.
Conclusion:
In conclusion, N-(4-methylphenyl)-10H-phenothiazine-10-carboxamide, or MPTC, is a potent dopamine transporter inhibitor with potential therapeutic applications in various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on MPTC may lead to the development of new therapeutic agents for neurological disorders and a better understanding of the role of dopamine in these disorders.

Synthesis Methods

The synthesis of MPTC involves the reaction of 4-methylphenylamine with 10H-phenothiazine-10-carboxylic acid chloride in the presence of a base. The reaction yields MPTC as a white crystalline solid with a melting point of 215-217°C.

Scientific Research Applications

MPTC has been extensively studied as a potential therapeutic agent for various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. MPTC's ability to modulate dopamine levels in the brain makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

N-(4-methylphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-10-12-15(13-11-14)21-20(23)22-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)22/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRMZLFVKVZKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

432510-15-1
Record name N-(4-Methylphenyl)phenothiazine-10-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432510151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-METHYLPHENYL)PHENOTHIAZINE-10-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT24YMB3D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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